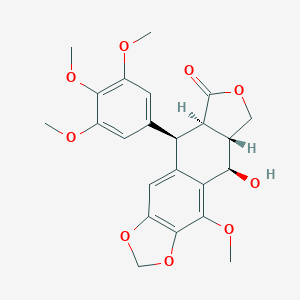

5-Methoxypodophyllotoxin

Description

Structure

3D Structure

Properties

CAS No. |

128443-52-7 |

|---|---|

Molecular Formula |

C23H24O9 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C23H24O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,12,16-17,19,24H,8-9H2,1-4H3/t12-,16+,17-,19+/m0/s1 |

InChI Key |

PDQAOYGENRRPQO-UXDKQJBESA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=C(C5=C(C=C24)OCO5)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O |

Other CAS No. |

128443-52-7 |

Synonyms |

5-methoxypodophyllotoxin |

Origin of Product |

United States |

Natural Occurrence and Biotechnological Production of 5 Methoxypodophyllotoxin

Botanical Sources and Phytochemical Isolation Methodologies

5-Methoxypodophyllotoxin is a naturally occurring lignan (B3055560) found in a select number of plant species. Its isolation and identification have been the subject of significant phytochemical research, particularly due to its structural relation to the potent cytotoxic agent, podophyllotoxin (B1678966).

Linum flavum, commonly known as golden flax, and its variants are notable sources of this compound. mdpi.com High-producing root cultures of L. flavum have been developed as a biotechnological alternative to sourcing from wild plants. nih.govacs.org A method for large-scale isolation from these root cultures involves several key steps. The process typically begins with extraction using dichloromethane (B109758) (CH2Cl2) and XAD-4 resin. nih.govacs.org This is followed by chromatography using XAD-8 and silica (B1680970) gel with different mobile phases to purify the compound. nih.govacs.org

A primary challenge during isolation is the presence of a closely related lignan, which complicates the purification process. nih.govresearchgate.net Despite these difficulties, the developed procedures can yield highly pure (-)-5-methoxypodophyllotoxin (greater than 99%). nih.govacs.org In addition to the primary compound, other lignans (B1203133) such as pinoresinol (B1678388), lariciresinol, secoisolariciresinol (B192356), α-peltatin, and β-peltatin have also been isolated from Linum flavum var. compactum. scispace.com

| Step | Technique/Reagent | Purpose | Reference |

|---|---|---|---|

| 1 | Dichloromethane (CH2Cl2) Extraction | Initial extraction of crude lignans. | nih.govacs.org |

| 2 | XAD-4 Resin Extraction | Adsorbent-based extraction to capture lignans. | nih.govacs.org |

| 3 | XAD-8 Column Chromatography | Further purification and separation of compounds. | nih.govacs.org |

| 4 | Silica Gel Chromatography | Final purification step to achieve high purity. | nih.govacs.org |

Beyond Linum flavum, this compound has been identified in several other plant species. Within the Linum genus, it has been isolated from the aerial parts of Linum persicum, along with podophyllotoxin and this compound acetate (B1210297). tandfonline.comsid.ir Species within the Linum section Syllinum are noted for accumulating aryltetralin lignans, including this compound (often referred to as 6-methoxypodophyllotoxin in some literature). researchgate.net

The compound is not exclusive to the Linum genus. It has also been found in species from the Cupressaceae family. For instance, this compound was isolated from the bark of Libocedrus chealieri (a name sometimes used for Calocedrus decurrens). mdpi.comthieme-connect.deoregonflora.org Its presence has also been noted in Juniperus sabina. acs.org

| Family | Genus | Species | Reference |

|---|---|---|---|

| Linaceae | Linum | L. flavum, L. persicum, L. capitatum, L. album, L. catharticum | acs.orgtandfonline.comsid.ir |

| Cupressaceae | Libocedrus (Calocedrus) | L. chealieri (C. decurrens) | mdpi.comresearchgate.net |

| Cupressaceae | Juniperus | J. sabina | acs.org |

A derivative, this compound-7-O-n-hexanoate, has been identified, adding to the chemical diversity of lignans within the Linum genus. thieme-connect.comresearchgate.net This ester was first detected using HPLC-MS in the aerial parts of several Linum species. thieme-connect.comresearchgate.net It was later isolated for the first time from the seeds of Linum flavum var. compactum using silica gel column chromatography of a dichloromethane extract. thieme-connect.comresearchgate.net The complete structure was confirmed through full characterization using NMR spectroscopy and its CD spectrum. thieme-connect.com The discovery of this aryltetralin lignan ester in the seeds was significant, as these compounds were previously known to occur mainly in the aerial parts and roots of Linum species. thieme-connect.comcnr.it

Presence in Other Linum Species and Genera (e.g., Libocedrus chealieri, Linum persicum)

Biosynthetic Pathways and Metabolic Engineering Approaches

The formation of this compound is a complex multi-step process that originates from the phenylpropanoid pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the production of this valuable compound.

The biosynthesis of podophyllotoxin and its derivatives involves a series of stereospecific enzymatic reactions. nih.govfrontiersin.org After the initial formation of monolignols, the pathway entry point is the coupling of two E-coniferyl alcohol free radicals, a reaction mediated by dirigent proteins, to produce (+)-pinoresinol. nih.govnih.gov

Several key enzymes and their corresponding genes have been identified:

Pinoresinol/lariciresinol reductase (PLR) : This enzyme enantiospecifically reduces (+)-pinoresinol in two sequential steps to first form (+)-lariciresinol and then (-)-secoisolariciresinol. nih.govpakbs.org

Secoisolariciresinol dehydrogenase (SDH) : This NAD-dependent enzyme catalyzes the dehydrogenation of (-)-secoisolariciresinol to yield (-)-matairesinol. nih.govpakbs.orgplos.org

Cytochrome P450 monooxygenases : Following the formation of matairesinol, a series of hydroxylations and other modifications occur. In Linum flavum, (-)-matairesinol is hydroxylated to afford (-)-7'-hydroxymatairesinol, which has been established as an intermediate in the formation of this compound. nih.govnih.gov These hydroxylation steps are catalyzed by cytochrome P450-dependent monooxygenases. nih.govpakbs.org

While the pathway from phenylpropanoid precursors to (-)-matairesinol is relatively well-established, the subsequent steps leading to the final aryltetralin lactone structure are still under investigation. nih.govfrontiersin.org

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Dirigent Protein | - | Mediates stereospecific coupling of E-coniferyl alcohol to form (+)-pinoresinol. | nih.govnih.gov |

| Pinoresinol/lariciresinol reductase | PLR | Reduces pinoresinol to lariciresinol, and then to secoisolariciresinol. | nih.govpakbs.org |

| Secoisolariciresinol dehydrogenase | SDH | Dehydrogenates secoisolariciresinol to form matairesinol. | nih.govpakbs.org |

The biosynthesis of all lignans, including this compound, begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govfrontiersin.orgwikipedia.org This pathway provides the fundamental C6-C3 carbon skeleton (a phenyl group with a three-carbon side chain) necessary for monolignol construction. nih.govwikipedia.org

The process starts with the amino acid phenylalanine. wikipedia.orgnih.gov

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid, initiating the pathway. nih.govwikipedia.org

Cinnamate-4-hydroxylase (C4H) : Cinnamic acid is then hydroxylated to produce p-coumaric acid. nih.gov

Further modifications : A series of subsequent enzymatic reactions, including hydroxylations and methylations, convert p-coumaric acid into other hydroxycinnamic acids like caffeic acid and ferulic acid. nih.govwikipedia.org

Biotechnological Strategies for Enhanced Compound Production

The chemical synthesis of this compound is complex and not commercially viable, and its extraction from natural plant sources is often limited by low yields and the endangered status of some source species. wiley.com Consequently, biotechnological approaches using plant cell and tissue cultures have emerged as a promising alternative for sustainable production. sinica.edu.twgigvvy.com

Plant Cell Culture Systems (e.g., Suspension and Hairy Root Cultures)

Plant cell culture technologies, including suspension and hairy root cultures, represent a key strategy for producing this compound and related lignans under controlled laboratory conditions. sinica.edu.twnih.gov These systems offer independence from environmental factors and ensure the production of compounds from microbe-free cultured cells. sinica.edu.tw

Suspension Cultures: Cell suspension cultures of Linum species have been extensively studied for lignan production. researchgate.net For instance, cell suspension cultures of Linum flavum have been shown to accumulate this compound. gigvvy.com Similarly, cell cultures of Linum album and Linum nodiflorum are also known producers of this compound. mdpi.comresearchgate.net

Hairy Root Cultures: Hairy root cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes, are a particularly effective system for producing secondary metabolites. nih.govnotulaebotanicae.ro These cultures are known for their rapid growth, genetic stability, and high productivity in hormone-free media. mdpi.com

Studies on Linum flavum have demonstrated the superiority of hairy root cultures for this compound production. Hairy root lines of L. flavum produced the compound at levels of 1.5% to 3.5% of dry weight. nih.govcabidigitallibrary.org This yield was significantly higher than that observed in other culture types. nih.govcabidigitallibrary.org In another example, hairy root cultures of Linum mucronatum were found to be rich sources of 6-methoxypodophyllotoxin (an alternative name for this compound), with one line producing up to 49.19 mg/g dry weight. nih.gov

| Culture System | Plant Species | 5-MPT Yield | Reference |

|---|---|---|---|

| Hairy Root Culture | Linum flavum | 1.5% - 3.5% DW | nih.govcabidigitallibrary.org |

| Untransformed Root Culture | Linum flavum | 2-5 times lower than hairy roots | nih.govcabidigitallibrary.org |

| Cell Suspension Culture | Linum flavum | 5-12 times lower than hairy roots | nih.govcabidigitallibrary.org |

| Hairy Root Culture | Linum mucronatum | Up to 49.19 mg/g DW | nih.gov |

| Non-transformed Roots | Linum mucronatum | 4 times lower than hairy roots | nih.gov |

Bioconversion of Desoxypodophyllotoxin into this compound and its Glucosides

Biotransformation, using plant cell cultures to modify precursor compounds, is a powerful strategy for synthesizing valuable metabolites. Feeding experiments have identified desoxypodophyllotoxin as a direct precursor to this compound in the biosynthetic pathway. wiley.comresearchgate.net

Cell suspension cultures of Linum flavum have been successfully used to convert exogenously supplied desoxypodophyllotoxin into this compound and its corresponding glucoside, this compound-β-D-glucoside. researchgate.net In one study, when desoxypodophyllotoxin complexed with cyclodextrin (B1172386) was fed to a L. flavum culture, the cells accumulated a total maximal content of 2.38% this compound on a dry weight basis after seven days, which corresponded to a concentration of 249 mg per liter of suspension. researchgate.net The highest bioconversion percentage of 52.3% was achieved at day 14. researchgate.net This demonstrates the efficiency of L. flavum cells in performing the specific hydroxylation and subsequent methoxylation and glucosylation steps required to produce this compound and its derivatives from a supplied precursor. researchgate.net

| Parameter | Value | Time Point | Reference |

|---|---|---|---|

| Maximal this compound Yield (DW) | 2.38% | Day 7 | researchgate.net |

| Maximal this compound Yield (Concentration) | 249 mg/L | Day 7 | researchgate.net |

| Highest Bioconversion Percentage | 52.3% | Day 14 | researchgate.net |

Optimization of In Vitro Culture Conditions for Yield Improvement

To maximize the yield of this compound from in vitro cultures, various parameters can be optimized. nih.gov These include the composition of the culture medium, the use of elicitors to stimulate secondary metabolism, and the feeding of biosynthetic precursors. mdpi.comnih.gov

Culture Medium: The choice of basal medium significantly impacts both biomass growth and metabolite production. For Linum flavum hairy root cultures, Gamborg B5 (B5) medium was found to be superior for the accumulation of aryltetralin lignans, including this compound. mdpi.com

Elicitation: Elicitors are compounds that trigger defense responses in plant cells, often leading to enhanced production of secondary metabolites. mdpi.com Methyl jasmonate, a well-known plant signaling molecule, has been shown to increase the accumulation of this compound in Linum cultures. mdpi.commdpi.com For example, treating L. album cell suspension cultures with methyl jasmonate enhanced the production of both podophyllotoxin and this compound. mdpi.comnih.gov Similarly, yeast extract has been successfully applied as an elicitor to improve podophyllotoxin production in L. album cell suspensions. mdpi.com

Precursor Feeding: Supplying biosynthetic precursors to the culture medium can also boost the production of the target compound. Feeding Linum flavum hairy root cultures with ferulic acid, an early precursor in the phenylpropanoid pathway, led to an increased accumulation of aryltetralin lignans. mdpi.com

Genetic Approaches and Autopolyploidy for Lignan Accumulation

Genetic modification offers a powerful tool for enhancing metabolite production. One such approach is the induction of polyploidy, which is the state of having more than two complete sets of chromosomes. wikipedia.org Autopolyploidy, specifically, involves the multiplication of the chromosome set from a single species. wikipedia.orgnih.gov This genomic redundancy can lead to increased cell size and, in some cases, enhanced production of secondary metabolites. nih.gov

Induced autopolyploidy has been identified as an effective method for increasing the production of valuable compounds in medicinal plants. areeo.ac.ir In the context of lignan production, research on Linum album, a known producer of podophyllotoxin and its derivatives, has shown that inducing autopolyploidy can lead to changes in the production of lignans. areeo.ac.ir This strategy holds potential for developing high-yielding plant lines for the biotechnological production of aryltetralin lignans. nih.govareeo.ac.ir

Research on Microbial Bioproduction of Aryltetralin Lignans

While plant-based systems are the primary focus for producing this compound, recent advances in synthetic biology have opened the door to microbial bioproduction of aryltetralin lignans. nih.govnuph.edu.ua This approach involves engineering microorganisms like Escherichia coli or yeast to express the plant biosynthetic genes required to produce these complex molecules. nuph.edu.ua

Research has focused on reconstructing the core lignan biosynthetic pathway in microbes. Scientists have successfully engineered E. coli to produce key precursors to podophyllotoxin. nuph.edu.ua For example, a multi-enzyme cascade was constructed in E. coli for the synthesis of (–)-deoxypodophyllotoxin, a direct precursor of this compound. nuph.edu.ua Other work has focused on producing intermediates like (+)-pinoresinol, a central compound in the lignan pathway, achieving yields up to 698.9 mg/L in E. coli. nih.gov While the complete microbial synthesis of this compound has not yet been reported, these studies demonstrate the feasibility of using engineered microbes as cell factories for producing the necessary aryltetralin lignan scaffolds, which could be further modified chemo-enzymatically or through additional engineered steps. nih.govnuph.edu.ua

Synthetic Methodologies and Chemical Derivatization of 5 Methoxypodophyllotoxin

Total Synthesis Approaches for Podophyllotoxin (B1678966) Scaffolds

A common strategy in the total synthesis of the podophyllotoxin scaffold involves the intramolecular cyclization of a cyclopropyl (B3062369) ketone to form the key tetralone intermediate. researchgate.net These tetralones then undergo further reactions to construct the complete four-ring system. researchgate.net Despite these advancements, the development of a more concise and high-yielding total synthesis remains an active area of research. mdpi.com

Semisynthetic Strategies from Natural Precursors

Semisynthesis, which utilizes naturally occurring lignans (B1203133) like podophyllotoxin or its precursors, offers a more direct route to 5-Methoxypodophyllotoxin and its derivatives. thieme-connect.com A key precursor in many of these strategies is deoxypodophyllotoxin (B190956), which can be biotransformed into this compound. thieme-connect.comcore.ac.uk For instance, cell cultures of Linum flavum have been shown to efficiently convert deoxypodophyllotoxin into this compound and its glucoside form. core.ac.ukacs.org This bioconversion process represents a greener alternative to purely chemical methods. core.ac.uk

The semisynthetic approach is not limited to the synthesis of the parent compound but is also extensively used to create a wide range of analogs through various chemical modifications.

Synthesis of Analogs with Modifications across the Ring System (A, B, C, D)

Structural modifications of the four rings (A, B, C, and D) of the podophyllotoxin scaffold have been a major focus of synthetic efforts to create novel analogs. nih.gov

Ring A Modifications: Derivatives with an opened A-ring have been synthesized. mdpi.com

Ring B Modifications: The B-ring has been a target for modification, leading to derivatives like α-peltatin and β-peltatin, which possess distinct substitution patterns compared to podophyllotoxin. nih.gov

Ring C Modifications: Aromatization of the C-ring has been explored, though it can lead to changes in the orientation of the E-ring and a potential loss of activity. nih.govacs.org The introduction of aza-groups into the C-ring, creating 4-aza-podophyllotoxin derivatives, has also been investigated. mdpi.com

Ring D (Lactone Ring) Modifications: The lactone ring (D-ring) has been replaced with other heterocyclic systems, such as a pyrazoline ring, to generate diaza analogues of podophyllotoxin. researchgate.net

These modifications are often guided by the desire to explore the structure-activity relationships of the podophyllotoxin framework.

Derivatization at Specific Positions (e.g., C-4, C-5, C-7)

Targeted chemical changes at specific carbon atoms of the this compound molecule have yielded a multitude of derivatives.

C-4 Position: The C-4 position is a common site for derivatization. The introduction of nitrogen-containing groups at this position, such as in 4β-amino-4-deoxypodophyllotoxin, serves as a key intermediate for further modifications. mdpi.com

C-5 Position: The synthesis of 5-methoxy derivatives is a key transformation. For example, N-substituted-5-methoxy derivatives have been prepared and evaluated for their biological activity. mdpi.com

C-7 Position: Esterification at the C-7 hydroxyl group is another common modification. For instance, this compound-7-O-n-hexanoate has been identified in various Linum species. mdpi.com

Derivatization at these positions allows for the fine-tuning of the molecule's properties.

Preparation of Nitrogen-Containing Derivatives (e.g., N-Alkylamino, Anilino, Amides)

The incorporation of nitrogen into the podophyllotoxin structure has been a fruitful strategy for creating new analogs with diverse properties. nih.gov This often involves the synthesis of 4β-amino-4-deoxypodophyllotoxin, which can then be further reacted to produce a variety of nitrogen-containing derivatives. mdpi.com

Examples of these derivatives include:

N-Alkylamino derivatives: These are synthesized by introducing alkylamino groups, often at the C-4 position. mdpi.com

Anilino derivatives: 4-β-anilino amides have been synthesized and have shown selective activity against certain cancer cell lines. mdpi.com

Amides: A series of saturated aliphatic amide derivatives have been created by linking 4β-amino-4-deoxypodophyllotoxin with compounds like succinic acid. mdpi.com

Nitrogen Heterocycles: More complex derivatives have been synthesized by incorporating nitrogen-containing heterocycles such as imidazoles, triazoles, and pyrazoles. mdpi.comnih.gov For instance, podophyllotoxin-imidazolium and podophyllotoxin-1,2,4-triazolium salts have been prepared. nih.gov

| Derivative Class | Example Structures/Modifications | Synthetic Precursor/Method |

|---|---|---|

| N-Alkylamino Derivatives | N-substituted-5-methoxy derivatives | Modification of 4β-amino-4-deoxypodophyllotoxin |

| Anilino Derivatives | 4-β-anilino amides | Reaction with 4β-amino-4-deoxypodophyllotoxin |

| Amides | Saturated aliphatic amides | Linking 4β-amino-4-deoxypodophyllotoxin with dicarboxylic acids (e.g., succinic acid) |

| Nitrogen Heterocycles | Podophyllotoxin-imidazolium salts, podophyllotoxin-1,2,4-triazolium salts, 4-aza-podophyllotoxins | Introduction of imidazole, triazole, or other nitrogen-containing rings |

Polyfluoroglycoside and Sugar Amino Acid Oligomer Synthesis

To explore the effects of glycosylation, derivatives of podophyllotoxin have been synthesized with various sugar moieties. This includes the preparation of polyfluoroglycosides and sugar amino acid oligomers.

An approach has been developed for the synthesis of sugar amino acid oligomers based on the glucosamine (B1671600) scaffold. nih.gov This strategy involves the coupling of alkynylated carbohydrate amino acids with a podophyllotoxin molecule that has an azide (B81097) functional group. nih.gov While this liquid-phase approach has been successful in creating novel podophyllotoxin analogues, challenges such as the low solubility of larger oligomers have been encountered. nih.gov

Design and Synthesis of Dimeric Analogs and Conjugates

The synthesis of dimeric analogs, where two podophyllotoxin units are linked together, and conjugates, where podophyllotoxin is attached to another molecule, represents another avenue of chemical modification. mdpi.com

Dimeric Analogs: The design and synthesis of dimeric analogs aim to explore the potential for enhanced or novel biological activities arising from the combined structure.

Conjugates: Podophyllotoxin and its derivatives have been conjugated with other molecules, including other anticancer agents like 5-fluorouracil (B62378) (5-FU). mdpi.com These conjugates are often connected via various linker molecules. mdpi.com For example, a series of conjugates consisting of demethylepipodophyllotoxin and 5-FU linked through a peptide bond derived from natural L-amino acids have been synthesized. mdpi.com

These synthetic strategies highlight the versatility of the podophyllotoxin scaffold and the ongoing efforts to develop novel derivatives with potentially improved therapeutic properties.

Preclinical Pharmacological and Biological Investigations of 5 Methoxypodophyllotoxin and Its Analogs

In Vitro Studies on Cellular Models

Antiproliferative and Cytotoxic Efficacy in Established Cancer Cell Lines

5-Methoxypodophyllotoxin (5-MPTOX) has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. This natural lignan (B3055560), isolated from various plant species, and its synthetic analogs have been the focus of numerous preclinical studies to evaluate their potential as anticancer agents.

The cytotoxic activity of 5-MPTOX and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Studies have shown that 5-MPTOX exhibits potent cytotoxicity, often in the nanomolar to low micromolar range, against various cancer cell lines.

For instance, this compound and its stereoisomer, 5-methoxy-4-epipodophyllotoxin, isolated from the bark of Libocedrus chealieri, displayed strong cytotoxicity against KB (human oral cancer) cells with IC50 values in the nanomolar range. mdpi.com The cytotoxic efficacy of 5-MPTOX and its analogs has been evaluated in a variety of cancer cell lines, including:

KB (Human oral cancer): Showed strong cytotoxicity with nanomolar IC50 values. mdpi.com

K562 (Human chronic myelogenous leukemia): 6-Methoxy podophyllotoxin (B1678966) (MPTOX) was investigated for its antitumor effects on this cell line. frontiersin.orgnih.gov

Jurkat (Human T-cell leukemia): These cells are a common model for studying apoptosis induction.

HeLa (Human cervical cancer): A widely used cell line for cancer research.

HL-60 (Human promyelocytic leukemia): Angeloyl podophyllotoxin, a related compound, was shown to activate caspase-3 in these cells. mdpi.com This cell line is also sensitive to other cytotoxic agents. nih.gov

A549 (Human lung carcinoma): Used to test the antiproliferative activity of various compounds. mdpi.comnih.gov

The following table summarizes the cytotoxic activity of this compound and related compounds in various cancer cell lines as reported in the literature.

| Compound | Cell Line | IC50 Value | Reference |

| This compound | KB | Nanomolar concentration | mdpi.com |

| 6-Methoxy podophyllotoxin | 5637 (Human bladder cancer) | Not specified | frontiersin.orgnih.gov |

| 6-Methoxy podophyllotoxin | K562 | Not specified | frontiersin.orgnih.gov |

| Angeloyl podophyllotoxin | HL-60 | Not specified | mdpi.com |

It is important to note that the cytotoxic effects can vary depending on the specific analog and the cancer cell line being tested. The structural features of the podophyllotoxin scaffold, such as the substituents on the A, C, and D rings, play a crucial role in determining the potency and selectivity of these compounds. mdpi.com

Elucidation of Mechanisms Underlying Cytotoxicity and Biological Effects

The cytotoxic and antiproliferative activities of this compound and its analogs stem from their ability to interfere with fundamental cellular processes. The primary mechanisms of action that have been extensively studied include the disruption of microtubule dynamics, inhibition of DNA topoisomerase II, induction of cell cycle arrest, and activation of apoptotic pathways. These multifaceted mechanisms contribute to the potent anticancer effects observed in preclinical studies.

A primary mechanism by which this compound and its analogs exert their cytotoxic effects is through the disruption of microtubule dynamics. frontiersin.orgnih.gov Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. These dynamic polymers are formed by the polymerization of α- and β-tubulin heterodimers.

This compound acts as a tubulin polymerization inhibitor. frontiersin.orgresearchgate.net It binds to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin subunits into microtubules. frontiersin.org This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial structure for the segregation of chromosomes during mitosis. The failure of mitotic spindle formation leads to a halt in the cell cycle, ultimately triggering cell death.

The inhibitory effect on tubulin polymerization has been demonstrated in various studies. For example, this compound and 5-methoxy-4-epipodophyllotoxin showed a strong effect on tubulin assembly, which was linked to their potent cytotoxicity in KB cells. mdpi.com Similarly, certain 4β-[(5-substituted)-1,2,3,4-tetrazolyl] podophyllotoxin derivatives were found to inhibit nearly 90% of tubulin polymerization at a concentration of just 5 μM. frontiersin.org The structural features of the podophyllotoxin molecule, particularly the transfused D-ring, are considered essential for binding to tubulin. mdpi.com

In addition to their effects on microtubule dynamics, this compound and its analogs can also function as inhibitors of DNA topoisomerase II (Topo II). frontiersin.orgcore.ac.uk Topo II is a vital enzyme that plays a critical role in managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.

Certain derivatives of podophyllotoxin, such as the clinically used anticancer drugs etoposide (B1684455) and teniposide (B1684490), are well-known Topo II inhibitors. nih.govnih.gov These agents are classified as Topo II poisons because they stabilize the covalent complex formed between Topo II and DNA, leading to the accumulation of permanent DNA strand breaks. nih.govmdpi.com This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.

While podophyllotoxin itself primarily targets tubulin, modifications to its structure can shift its primary target to Topo II. frontiersin.org For instance, the presence of a glucoside branch in some derivatives can alter their mechanism to inhibit microtubule assembly, while others, like etoposide, primarily target Topo II. nih.gov The ability of some podophyllotoxin analogs to inhibit Topo II contributes to their broad spectrum of anticancer activity. mdpi.comacs.org

By disrupting microtubule formation and/or causing DNA damage, this compound and its derivatives effectively halt the progression of the cell cycle, a key mechanism contributing to their antiproliferative effects. frontiersin.org The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. medsci.org

The most commonly observed effect of these compounds is an arrest in the G2/M phase of the cell cycle. medsci.orgmdpi.com The G2/M checkpoint prevents cells from entering mitosis with damaged DNA or improperly formed mitotic spindles. medsci.org By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, activating the G2/M checkpoint and causing cells to accumulate in this phase. frontiersin.org This arrest prevents the cells from dividing and can ultimately lead to apoptosis.

In some cases, these compounds can also induce an S-phase blockade. nih.gov This may be linked to the inhibition of DNA topoisomerase II, as the enzyme is crucial for resolving DNA topological problems during DNA replication in the S phase. The induction of cell cycle arrest is a critical component of the anticancer activity of this compound and its analogs, preventing the uncontrolled proliferation of cancer cells. researchgate.netnih.gov

The ultimate fate of cancer cells treated with this compound and its analogs is often apoptosis, or programmed cell death. frontiersin.orgnih.gov Apoptosis is a highly regulated process that eliminates damaged or unwanted cells without inducing an inflammatory response. d-nb.info The induction of apoptosis by these compounds is a consequence of the cellular stress caused by microtubule disruption and/or DNA damage.

A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the cell death program. d-nb.infomdpi.com Specifically, the activation of caspase-3 is a central point in many apoptotic pathways. nih.gov Studies have shown that compounds related to this compound, such as angeloyl podophyllotoxin, can activate caspase-3 in cancer cells like HL-60. mdpi.com

The activation of apoptosis often involves the mitochondrial pathway. nih.govscielo.org.ar Cellular stress can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. scielo.org.ar Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates the executioner caspase-3. mdpi.comscielo.org.ar This cascade of events leads to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.

Reactive Oxygen Species (ROS) Generation and Subsequent DNA Damage Response (e.g., γ-H2AX, ATM/p53/p21 pathway)

The generation of reactive oxygen species (ROS) and the subsequent cellular response to DNA damage are critical areas of investigation in cancer research. nih.govmdpi.com ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can inflict damage on cellular macromolecules, including DNA, leading to strand breaks and base modifications. nih.govmdpi.com This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR), which aims to repair the damage or eliminate the compromised cell. Key players in this response include the phosphorylation of the histone variant H2AX (to form γ-H2AX), which serves as an early marker of DNA double-strand breaks, and the activation of the ATM/p53/p21 pathway. nih.govnih.govd-nb.inforesearchgate.net The ATM kinase, activated by DNA breaks, phosphorylates p53, a tumor suppressor protein. d-nb.infoplos.org Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest, providing time for DNA repair. nih.govnih.govplos.org If the damage is too severe, this pathway can trigger apoptosis, or programmed cell death. d-nb.info

Research into podophyllotoxin and its derivatives has shown that these compounds can influence these pathways. frontiersin.org For instance, some derivatives have been shown to induce DNA damage and activate the DDR. frontiersin.org The induction of apoptosis is a key mechanism of many anticancer agents. researchgate.net Studies on a related compound, 6-methoxy podophyllotoxin (MPTOX), demonstrated its ability to induce apoptosis in cancer cell lines. researchgate.netresearchgate.net This was associated with a decrease in the G2/M ratio in the cell cycle analysis of treated cells. researchgate.net

The interplay between ROS, DNA damage, and cell fate is a crucial aspect of cancer biology and therapy. nih.govnih.gov The ability of compounds like this compound and its analogs to modulate these processes underscores their potential as subjects for further preclinical investigation.

Modulation of Cancer-Related Signaling Pathways (e.g., c-MET kinase, PLK1, VEGF-A, STAT-3, ERK1/2)

The deregulation of cellular signaling pathways is a hallmark of cancer, promoting uncontrolled cell growth, proliferation, and survival. nih.gov Natural products are a significant source of compounds that can modulate these pathways. nih.gov Research has focused on the ability of various compounds to interfere with key cancer-related signaling molecules.

Key signaling pathways often implicated in cancer include:

c-MET kinase: A receptor tyrosine kinase that, when activated, can drive tumor growth, angiogenesis, and metastasis.

Polo-like kinase 1 (PLK1): A critical regulator of multiple stages of mitosis. Its overexpression is common in many cancers.

Vascular Endothelial Growth Factor A (VEGF-A): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation, survival, and angiogenesis. mdpi.com

Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Part of the MAPK/ERK pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. d-nb.info

Studies have shown that podophyllotoxin and its derivatives can modulate various signaling pathways. dntb.gov.ua For example, some derivatives have been found to impact pathways related to cell cycle control and apoptosis. frontiersin.org The investigation of how these compounds interact with specific kinases and transcription factors is an active area of research. dntb.gov.ua For instance, network analysis of an ethyl acetate (B1210297) fraction of Kaempferia galanga, containing this compound among other compounds, identified STAT3 as a key target. mdpi.com

Investigations into the Reversal of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. mdpi.comwaocp.org A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration. mdpi.comnih.govmdpi.com

Researchers are actively investigating compounds that can reverse MDR, often referred to as chemosensitizers or MDR modulators. waocp.orgnih.gov These agents can work through various mechanisms, including direct inhibition of P-gp or by modulating its expression. nih.govscielo.br The goal is to restore the efficacy of conventional anticancer drugs when co-administered with these modulators. nih.gov

Several natural products have shown potential as P-gp inhibitors. mdpi.com Some podophyllotoxin derivatives have been studied for their ability to overcome MDR. dntb.gov.ua For instance, research has explored derivatives that can suppress the growth of adriamycin-resistant cancer cells through the modulation of MDR1 expression. dntb.gov.ua The search for new and effective MDR reversal agents from natural sources remains a significant area of focus in oncology research. mdpi.com

| Compound/Extract | Cell Line(s) | Observed Effect on MDR | Potential Mechanism |

| Fumitremorgin C | S1-M1-3.2 (human colon carcinoma) | Reversal of resistance to mitoxantrone, doxorubicin, and topotecan. nih.gov | Increased drug accumulation, suggesting inhibition of a novel, non-P-gp, non-MRP efflux pump. nih.gov |

| Stachybotrysin B | KBv200, Hela/VCR | Reversal of multidrug resistance in ABCB1-overexpressing cells. mdpi.com | Increased intracellular concentration of doxorubicin, likely through inhibition of ABCB1 transporter protein. mdpi.com |

| Gracillin | K567/R7 | Reversal of daunorubicin (B1662515) resistance. mdpi.com | Inhibition of P-gp mediated efflux through direct interaction with active binding sites. mdpi.com |

| Astragaloside II | Bel-7402/FU (human hepatic cancer) | Reversal of 5-fluorouracil (B62378) resistance. mdpi.com | Down-regulation of P-gp and MDR1 gene expression. mdpi.com |

Antiviral Activities Research (e.g., against HIV)

The search for novel antiviral agents is a critical area of pharmaceutical research, with natural products, including lignans (B1203133), being a valuable source of lead compounds. mdpi.comresearchgate.net Lignans have demonstrated a wide range of biological activities, including antiviral properties against various viruses, such as the Human Immunodeficiency Virus (HIV). mdpi.comrsc.org

Podophyllotoxin and its derivatives have been noted for their antiviral activities, including against HIV. researchgate.netresearchgate.net The mechanisms of antiviral action for lignans can be diverse, including the inhibition of key viral enzymes like reverse transcriptase and integrase. mdpi.comfrontiersin.org

Several studies have highlighted the anti-HIV potential of various lignans:

Dibenzylbutyrolactone lignans isolated from Phenax species have been evaluated for their inhibitory activity against HIV-1. oup.com

Dibenzocyclooctadiene lignans from Schisandra species have shown anti-HIV-1 activity by preventing the cytopathic effects of the virus in C8166 cells. rsc.org

Other lignans, such as those from Phyllanthus and Anogeissus species, have been reported to inhibit HIV-1 reverse transcriptase. frontiersin.org

The development of new anti-HIV drugs is ongoing, and lignans represent a promising class of natural compounds for further investigation and development. mdpi.comresearchgate.net

| Lignan Type/Compound | Source Plant (if specified) | Anti-HIV Activity | Potential Mechanism |

| Phenaxolactone 1 | Phenax rugosus | EC50 value of 3.0 μM against HIV-1MN in C8166 cells. oup.com | Not specified. |

| Marlignans C, E, H, L | Schisandra wilsoniana | Moderate anti-HIV activities. rsc.org | Prevention of cytopathic effects of HIV-1. rsc.org |

| Tiegusanin G | Schisandra neglecta | Anti-HIV-1 activity with an EC50 value of 8 μM. rsc.org | Prevention of cytopathic effects of HIV-1. rsc.org |

| Phyllamyricin B | Phyllanthus myrtifolius/P. urinaria | Inhibition of HIV-RTase activity. frontiersin.org | Reverse transcriptase inhibition. frontiersin.org |

Antioxidant Properties and Radical Scavenging Studies

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by inhibiting the initiation or propagation of oxidizing chain reactions. researchgate.net They play a crucial role in protecting the body from the damaging effects of free radicals and reactive oxygen species (ROS), which are implicated in a variety of diseases. nih.gov Natural products, particularly those from plants, are a rich source of antioxidants. researchgate.net

Lignans, as a class of compounds, are known to possess antioxidant properties. rsc.org The antioxidant capacity of plant extracts and isolated compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the ABTS radical scavenging assay. mdpi.comresearchgate.net

Anti-inflammatory Properties Research

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. nih.gov Phytochemicals from medicinal plants are increasingly being investigated for their anti-inflammatory properties. nih.govnih.gov

Lignans are among the natural products that have been reported to possess anti-inflammatory activities. rsc.orgresearchgate.net Research has shown that certain podophyllotoxin-related compounds exhibit anti-inflammatory effects. For example, some studies have reported that compounds structurally related to this compound have anti-inflammatory activity. The mechanisms by which these compounds exert their effects can involve the inhibition of key inflammatory mediators and pathways, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the NF-κB signaling pathway. nih.gov The exploration of the anti-inflammatory potential of this compound is a continuing area of research.

Anti-angiogenesis and Anti-metastatic Research in Preclinical Models

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are major targets for cancer therapy. researchgate.netresearchgate.net Anti-angiogenic and anti-metastatic agents can inhibit tumor growth and dissemination.

Podophyllotoxin and its derivatives have been shown to exhibit anti-angiogenesis and anti-metastatic effects in preclinical studies. researchgate.netresearchgate.net The mechanisms underlying these activities often involve the modulation of signaling pathways that control cell migration, invasion, and the formation of blood vessels. researchgate.netresearchgate.net For example, podophyllotoxin derivatives have been shown to interfere with the cell cycle, which can impact the proliferative capacity of both tumor and endothelial cells. researchgate.net Further research into the specific effects of this compound on angiogenesis and metastasis in preclinical models is warranted to fully understand its potential as an anticancer agent.

In Vivo Preclinical Model Studies of this compound Analogs

The transition from in vitro to in vivo studies is a critical step in the preclinical evaluation of any potential anticancer agent. For analogs of this compound, in vivo models, primarily using animals, are indispensable for assessing therapeutic efficacy and understanding the physiological and molecular responses to the compound in a complex biological system. These studies provide crucial data on how these compounds affect tumor growth and the underlying mechanisms of action within a living organism.

Efficacy Evaluation in Animal Models of Specific Cancers (e.g., Lung Cancer, Breast Cancer, Hepatocellular Carcinoma, Colorectal Cancer)

The antitumor effects of various podophyllotoxin analogs, which share a structural lineage with this compound, have been demonstrated in several preclinical animal models of cancer. These studies are essential for establishing the potential of these compounds as therapeutic agents.

Breast Cancer: One notable podophyllotoxin derivative, XWL-1-48, has shown significant antitumor activity in in vivo models of breast cancer. frontiersin.org This orally available compound was evaluated in xenograft models, where human breast cancer cells are implanted into immunodeficient mice. The studies revealed that XWL-1-48 could effectively inhibit tumor growth. frontiersin.org Another approach involved using a drug delivery system for a podophyllotoxin derivative. Redox/pH dual-sensitive nanoparticles loaded with a podophyllotoxin analog demonstrated enhanced anticancer efficacy against MCF-7/ADR xenograft tumors in vivo, indicating a promising strategy to overcome drug resistance. frontiersin.org

Table 1: In Vivo Efficacy of Podophyllotoxin Analogs in Breast Cancer Models

| Analog / Formulation | Cancer Model | Key Efficacy Findings |

|---|---|---|

| XWL-1-48 | Breast Cancer Xenograft | Robust antitumor activity observed. frontiersin.org |

| Pep-SS-NPs (PTOX derivative) | MCF-7/ADR Xenograft | Enhanced anticancer efficacy compared to controls. frontiersin.org |

Colorectal Cancer: In the context of colorectal cancer (CRC), the natural podophyllotoxin derivative, 4′-demethyl-deoxypodophyllotoxin glucoside, has been investigated. frontiersin.org In an in situ mouse model of CRC, this compound showed a significant inhibitory effect on both tumor growth and the metastatic spread of cancer cells to the lungs. frontiersin.org This highlights the potential of this analog not only in controlling the primary tumor but also in preventing the progression to metastatic disease, a major cause of mortality in CRC patients.

Table 2: In Vivo Efficacy of a Podophyllotoxin Analog in a Colorectal Cancer Model

| Analog | Cancer Model | Key Efficacy Findings |

|---|---|---|

| 4′-demethyl-deoxypodophyllotoxin glucoside | In situ Colorectal Cancer Mouse Model | Significant inhibition of tumor growth and lung metastasis. frontiersin.org |

While specific in vivo efficacy data for this compound analogs in lung and hepatocellular carcinoma models are not as extensively detailed in the provided context, the broad-spectrum cytotoxic activity observed in vitro against lung cancer, and hepatoma cell lines suggests that these are important areas for future in vivo investigation. frontiersin.orgresearchgate.net

Molecular and Cellular Changes in Vivo Related to Mechanism of Action

Understanding the molecular and cellular changes induced by this compound analogs in vivo provides insight into their therapeutic mechanisms. These studies often bridge the gap between the observed antitumor efficacy and the underlying biological processes.

In breast cancer models, the derivative XWL-1-48 was found to exert its antitumor effects through multiple molecular pathways. frontiersin.org In vivo, its mechanism involves binding to topoisomerase II, an enzyme critical for DNA replication. This interaction leads to DNA damage, evidenced by the production of reactive oxygen species (ROS) and the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks. frontiersin.org Consequently, this activates the ATM/p53/p21 signaling pathway, which orchestrates a DNA damage response, leading to cell cycle arrest and mitochondrial-mediated apoptosis (programmed cell death) within the tumor cells. frontiersin.org

For the podophyllotoxin derivatives delivered via nanoparticles to breast cancer xenografts, the in vivo mechanism is linked to overcoming drug resistance. frontiersin.org These smart delivery systems are designed to release the cytotoxic agent specifically in the tumor microenvironment, thereby increasing the effective concentration of the drug at the tumor site and enhancing its cell-killing effects. frontiersin.org

In colorectal cancer models, the inhibition of metastasis by 4′-demethyl-deoxypodophyllotoxin glucoside suggests that this analog interferes with the molecular and cellular processes that allow cancer cells to invade surrounding tissues and migrate to distant organs. frontiersin.org While the specific molecular targets for this anti-metastatic effect in vivo are an area of ongoing research, it is known that podophyllotoxin derivatives can disrupt the microtubule network, which is crucial for cell motility and invasion.

Table 3: In Vivo Molecular and Cellular Mechanisms of Podophyllotoxin Analogs

| Analog | Cancer Type | Molecular/Cellular Changes Observed In Vivo |

|---|---|---|

| XWL-1-48 | Breast Cancer | Induces ROS and γ-H2AX; Activates ATM/p53/p21 pathway; Triggers DNA damage response, mitochondrial apoptosis, and cell cycle arrest. frontiersin.org |

| 4′-demethyl-deoxypodophyllotoxin glucoside | Colorectal Cancer | Inhibits tumor growth and metastasis. frontiersin.org |

Structure Activity Relationship Sar Studies and Molecular Modeling of 5 Methoxypodophyllotoxin Derivatives

Impact of Stereochemistry on Biological Activity (e.g., C-2, C-4 Configurations)

The stereochemistry of the podophyllotoxin (B1678966) skeleton is a critical determinant of its biological activity. The configuration at various chiral centers, particularly C-2 and C-4, plays a pivotal role in the cytotoxic and tubulin-inhibiting properties of these compounds.

Pharmacological studies have revealed that the 1,2-cis and 2,3-trans configurations are of crucial importance for the biological activities of podophyllotoxin analogues. nih.gov The C-2 diastereomer of podophyllotoxin, for instance, is nearly inactive, highlighting the significance of the stereochemistry at this position. nih.gov In contrast, the configuration at C-4 is considered less critical, as demonstrated by the successful semisynthesis of clinically used drugs like etoposide (B1684455) and teniposide (B1684490), which utilize starting materials without a specific stereochemistry at C-4. nih.gov

The orientation of the substituent at C-4, however, can influence the mechanism of action. For example, the unique stereochemical properties of C-4 define the molecule's mechanism of action. nih.gov Rational modifications at the C-4 position have been shown to improve the topoisomerase II inhibitory activity, drug resistance profile, water solubility, and antimitotic activities of podophyllotoxin derivatives. scienceopen.com Furthermore, studies have shown that introducing a carbon-sulfur bond at the C-4 position can reduce the inhibitory effect on tubulin polymerization, potentially enhancing the therapeutic effect. frontiersin.orgnih.gov

The trans-fused γ-lactone D ring is a strict requirement for the antitumor activity of podophyllotoxin. scienceopen.com Isomerization of this ring is undesirable as it can limit the physiological lifetime and biological effectiveness of these compounds. scienceopen.com

Table 1: Impact of Stereochemistry on the Biological Activity of Podophyllotoxin Derivatives

| Chiral Center/Feature | Configuration | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| C-1, C-2 | 1,2-cis | Crucial for biological activity. | nih.gov |

| C-2, C-3 | 2,3-trans | Crucial for biological activity. | nih.gov |

| C-2 | Diastereomer | Results in near inactivity. | nih.gov |

| C-4 | Less critical for general activity | Semisynthesis of etoposide and teniposide proceeds without specific C-4 stereochemistry. | nih.gov |

| C-4 | Modification | Can improve topoisomerase II inhibition, drug resistance profile, and water solubility. | scienceopen.com |

| D-ring (lactone) | trans-fused | Strict requirement for antitumor activity. | scienceopen.com |

Role of Methoxy (B1213986) Substitution at C-5 and Other Positions in Activity Modulation

The methoxy groups on the podophyllotoxin scaffold, particularly on the E-ring and the main tetracyclic system, significantly modulate the biological activity. The presence and position of these groups can influence cytotoxicity and the mechanism of action.

5-Methoxypodophyllotoxin and its epimer, 5-methoxy-4-epipodophyllotoxin, have demonstrated strong cytotoxicity against KB cells, with their mechanism linked to the inhibition of tubulin assembly. nih.gov The introduction of a methoxy group at the C-5 position appears to be a favorable modification for cytotoxic activity. nih.gov In fact, this compound exhibits a cytotoxic potency comparable to that of podophyllotoxin itself. nih.gov

The methoxy groups on the E-ring are also critical. The trimethoxyphenyl moiety at C-1 is a key feature for the tubulin-inhibiting activity of podophyllotoxin and its derivatives. The free rotation of this E-ring is considered necessary for antitumor activity. researchgate.net

Modifications of the methoxy groups on the E-ring have been explored. For example, the 5'-demethoxy analogues of podophyllotoxin have been studied. nih.gov Furthermore, the 5-methyl ether of β-peltatin, which has a different substitution pattern on the B-ring, also shows potent cytotoxic activity. nih.gov

Table 2: Influence of Methoxy Substitution on the Activity of Podophyllotoxin Derivatives

| Compound | Methoxy Group Position(s) | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| This compound | C-5, C-3', C-4', C-5' | Strong cytotoxicity against KB cells; inhibits tubulin assembly. | nih.gov |

| 5-Methoxy-4-epipodophyllotoxin | C-5, C-3', C-4', C-5' | Strong cytotoxicity against KB cells; inhibits tubulin assembly. | nih.gov |

| This compound | C-5, C-3', C-4', C-5' | Cytotoxic potency similar to podophyllotoxin. | nih.gov |

| 5'-Demethoxy-5-methoxypodophyllotoxin | C-5, C-3', C-4' | A closely related lignan (B3055560) to this compound. | nih.gov |

| β-Peltatin 5-methyl ether | C-5 (ether), C-4', C-3', C-5' | Potent cytotoxic activity. | nih.gov |

Influence of Ring System Modifications (A, B, C, D, E) on Pharmacological Profiles

Modifications to the five-ring system (A, B, C, D, and E) of podophyllotoxin have been extensively investigated to develop derivatives with improved pharmacological profiles, including enhanced activity, better solubility, and reduced toxicity.

Ring A: This ring is considered important for cytotoxicity. mdpi.com While cleavage or changes to the A-ring, such as replacement with a pyridazine (B1198779) ring, can decrease cytotoxicity and topoisomerase II inhibitory activity, some A-ring opened compounds have shown potent anti-HIV activities. mdpi.com An intact A-ring system is generally considered important for DNA topoisomerase II inhibiting activity. nih.gov

Ring B: Modifications to the B-ring have also been explored. For instance, α-peltatin and β-peltatin, which have different substitutions on the B-ring compared to podophyllotoxin, exhibit significant antiviral and antitumor activities. nih.gov However, a series of ester and ether derivatives of these compounds were found to be less active than their parent compounds. nih.gov

Ring C: The C-ring can be modified, and aromatization of this ring can lead to a loss of cytotoxic properties due to the displacement of the axially positioned E-ring. nih.gov

Ring D: The lactone D-ring is crucial for activity. scienceopen.com Derivatives with a modified D-ring, such as those with a 1,5-disubstituted triazole ring instead of the lactone, have been synthesized and showed moderate cytotoxicity with a mechanism similar to podophyllotoxin. mdpi.com

Ring E: The E-ring, the trimethoxyphenyl group, is essential for tubulin polymerization inhibition due to its axial placement. scienceopen.com The free rotation of the E-ring is also necessary for antitumor activity. researchgate.net

Table 3: Summary of Ring System Modifications and Their Impact on Activity

| Ring | Modification | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| A | Cleavage/Replacement | Decreased cytotoxicity and topoisomerase II inhibition; some opened-ring derivatives show anti-HIV activity. | nih.govmdpi.com |

| B | Substitution (e.g., α/β-peltatin) | Can result in significant antiviral and antitumor activities. | nih.gov |

| C | Aromatization | Loss of cytotoxic property. | nih.gov |

| D | Replacement of lactone | Moderate cytotoxicity with a similar mechanism to podophyllotoxin. | mdpi.com |

| E | Modification | Essential for tubulin polymerization inhibition. | scienceopen.com |

Computational Chemistry and Molecular Docking Studies for Mechanism Elucidation and Drug Design

Computational chemistry and molecular docking are powerful tools used to understand the mechanisms of action of this compound derivatives and to guide the design of new compounds with improved properties.

Molecular docking studies have been employed to simulate the binding of podophyllotoxin derivatives to the colchicine (B1669291) binding site of tubulin. researchgate.netmdpi.com These studies help in visualizing the binding pose and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. mdpi.com For example, docking studies can reveal how different substituents on the podophyllotoxin scaffold influence the binding affinity and orientation within the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are also utilized to correlate the structural features of a series of compounds with their biological activity. researchgate.net By developing QSAR models, it is possible to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time, assessing the stability of the complex. nih.govmdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing deeper insights into the mechanism of action. nih.gov The combination of molecular docking, QSAR, and MD simulations offers a comprehensive in-silico approach for the rational design of novel and more effective this compound-based drugs. rsc.org

Advances in Analytical and Characterization Techniques for 5 Methoxypodophyllotoxin Research

Chromatographic and Spectroscopic Methods for Isolation and Identification

The precise isolation and structural confirmation of 5-Methoxypodophyllotoxin from natural sources or synthetic mixtures are predominantly achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography are at the forefront of these analytical endeavors.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of MS, making it ideal for the identification and quantification of compounds in complex mixtures. measurlabs.com In the context of this compound research, HPLC is used to separate the compound from other components in a sample. The choice of the mobile and stationary phases is critical and is tailored to the polarity of the compounds being separated. measurlabs.comhplc.eu For instance, reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of moderately polar compounds like this compound. hplc.eu

Once separated by HPLC, the compound enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a highly specific and sensitive method for identifying this compound, even at low concentrations. nih.gov The interface between the HPLC and MS is crucial as it bridges the high-pressure liquid phase of HPLC with the high-vacuum environment of the mass spectrometer. measurlabs.com LC-MS/MS, a tandem MS approach, further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, providing structural information and confident identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can determine the precise arrangement of atoms and the stereochemistry of the molecule. This level of detail is essential for distinguishing this compound from its isomers and other related lignans (B1203133).

X-ray Crystallography:

For an unambiguous determination of the three-dimensional molecular structure, X-ray crystallography is the gold standard. nih.govwikipedia.org This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. nih.govwikipedia.org By analyzing the intensities and positions of these diffracted X-rays, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles. nih.govwikipedia.org While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. bvsalud.org

Table 1: Key Analytical Techniques for this compound

| Technique | Principle | Application in this compound Research |

| HPLC-MS | Separates compounds based on polarity and then determines their mass-to-charge ratio. | Isolation, purification, and quantification from complex mixtures like plant extracts. measurlabs.comnih.gov |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous structural elucidation and confirmation of identity. |

| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing X-ray diffraction patterns. | Absolute confirmation of molecular structure and stereochemistry. nih.govwikipedia.org |

Bioanalytical Assays for Biological Activity Evaluation

To assess the biological potential of this compound, various bioanalytical assays are employed. These assays provide crucial data on the compound's cytotoxic and other biological effects.

MTT Assay:

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability and proliferation. wikipedia.org NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). wikipedia.org The amount of formazan produced is proportional to the number of viable cells. In studies involving this compound, the MTT assay is used to determine its cytotoxic effects on various cancer cell lines. semanticscholar.orgtandfonline.comsav.sk By treating cells with different concentrations of the compound, a dose-response curve can be generated, and the IC₅₀ (half-maximal inhibitory concentration) value can be calculated, which represents the concentration of the compound required to inhibit cell growth by 50%.

Brine Shrimp Lethality Assay (BSLA):

The brine shrimp lethality assay is a simple, rapid, and cost-effective preliminary toxicity screening method. nih.govsemanticscholar.org It utilizes brine shrimp (Artemia salina) nauplii to assess the cytotoxic properties of chemical compounds. semanticscholar.org The assay is based on the principle that substances toxic to the shrimp larvae will cause their mortality. researchgate.net Extracts or pure compounds are added to vials containing the nauplii, and the number of dead shrimp is counted after a specific period, typically 24 hours. semanticscholar.orgmdpi.com The concentration at which 50% of the nauplii are killed (LC₅₀) is determined. This assay has been used to evaluate the general toxicity of extracts containing this compound. tandfonline.com While it is a general screen and not specific to any particular disease, it serves as a valuable tool for initial toxicity assessment. nih.govsemanticscholar.orgresearchgate.net

Table 2: Common Bioanalytical Assays for this compound

| Assay | Principle | Application in this compound Research |

| MTT Assay | Measures the metabolic activity of cells as an indicator of viability. wikipedia.org | Determining the cytotoxic effects and IC₅₀ values against cancer cell lines. semanticscholar.orgtandfonline.comsav.sk |

| Brine Shrimp Lethality Assay | Assesses the general toxicity of a compound by measuring its lethality to brine shrimp nauplii. semanticscholar.org | Preliminary screening for cytotoxic activity. tandfonline.com |

Molecular and Cellular Assays for Mechanism of Action Investigation

To understand how this compound exerts its biological effects at the molecular and cellular levels, more sophisticated assays are required. Western blotting and flow cytometry are two powerful techniques used for this purpose.

Western Blotting:

Western blotting, or immunoblotting, is a widely used analytical technique to detect specific proteins in a sample. wikipedia.orgthermofisher.cn The process involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then using specific antibodies to identify the target protein. wikipedia.orgaun.edu.egnih.gov This technique can be used to investigate the effect of this compound on the expression levels of key proteins involved in cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. For example, researchers can examine the levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to determine if this compound induces apoptosis through the intrinsic or extrinsic pathway.

Flow Cytometry:

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of a large population of cells as they pass one by one through a laser beam. It can be used to measure various cellular parameters, including cell size, granularity, and the expression of specific proteins. In the context of this compound research, flow cytometry is frequently used to analyze the cell cycle distribution of treated cells. researchgate.net By staining the cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. This allows researchers to determine if this compound causes cell cycle arrest at a specific checkpoint. Furthermore, by using specific fluorescent markers like Annexin V, flow cytometry can be used to detect and quantify apoptotic cells, providing further evidence for the compound's mechanism of action. researchgate.net

Table 3: Molecular and Cellular Assays for Mechanistic Studies

| Assay | Principle | Application in this compound Research |

| Western Blotting | Detects specific proteins in a sample using antibodies. wikipedia.org | Investigating the effect on the expression of proteins involved in apoptosis and cell cycle control. |

| Flow Cytometry | Analyzes the physical and chemical characteristics of cells. | Determining the effect on cell cycle distribution and quantifying apoptosis. researchgate.net |

Future Directions and Emerging Research Avenues for 5 Methoxypodophyllotoxin

Development of Novel Analogs with Optimized Biological Profiles and Specificity

A primary focus of future research is the rational design and synthesis of novel analogs of 5-methoxypodophyllotoxin to enhance its therapeutic index. The goal is to create derivatives with improved biological activity, greater specificity towards target cells, and reduced off-target effects.

Researchers are actively exploring structure-activity relationships (SAR) to guide the modification of the this compound scaffold. researchgate.net Studies have shown that substitutions at various positions on the molecule can significantly influence its cytotoxic and anti-migratory activities. For instance, the introduction of different methoxy (B1213986) substituents has been shown to play a crucial role in the anticancer activity of related compounds. researchgate.net By systematically altering functional groups, researchers aim to develop analogs with superior performance. For example, the synthesis of various ester derivatives and five-membered N-heterocyclic derivatives of the related compound podophyllotoxin (B1678966) has been undertaken to reduce toxicity and improve cytotoxic activity. researchgate.net

Table 1: Examples of Podophyllotoxin Analogues and their Modifications

| Base Compound | Modification Type | Example of Derivative | Objective of Modification | Reference |

| Podophyllotoxin | C-4 Substitution (Esters) | trans-cinnamyl, cis-cinnamyl esters | Evaluation of anti-fungal and cytotoxic activities | researchgate.net |

| Podophyllotoxin | Introduction of N-heterocycles | Five-membered N-heterocyclic derivatives | Reduce toxicity, improve cytotoxic activity | researchgate.net |

| Podophyllotoxin | 4-β-anilino substitution | 4-β-anilino-podophyllotoxin derivative | Overcome multidrug resistance | nih.gov |

| Podophyllotoxin | Hybridization with other agents | Conjugates with stavudine | Optimize antiviral (anti-HIV) activities | nih.gov |

The development of these novel analogs is a key strategy to overcome the limitations of naturally occurring podophyllotoxins, such as toxicity and the development of drug resistance. nih.gov

Exploration of New Biological Targets and Cellular Signaling Pathways

While the primary mechanism of action for podophyllotoxins involves the inhibition of tubulin polymerization, leading to cell cycle arrest, emerging research seeks to identify new biological targets and elucidate its impact on various cellular signaling pathways. nih.govmums.ac.ir This exploration could reveal novel therapeutic applications for this compound and its derivatives.

Recent studies on 6-methoxypodophyllotoxin, a closely related compound, have indicated that its pro-apoptotic effects in certain cancer cell lines are associated with the reduced expression of the TUBB3 and TOPIIA genes. researchgate.net This suggests that beyond direct interaction with tubulin, these compounds can modulate gene expression to induce cell death.

Future investigations will likely focus on:

Identifying novel protein interactions: Uncovering new binding partners for this compound could open up avenues for treating diseases beyond cancer.

Mapping effects on signaling cascades: Research is needed to understand how this compound affects key pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and Wnt signaling pathways. nih.gov

Investigating its role in modulating the tumor microenvironment: Understanding how the compound affects angiogenesis, immune cell infiltration, and other aspects of the tumor microenvironment is a critical area for future studies. nih.gov

By broadening the understanding of its molecular interactions, researchers can potentially repurpose this compound for a wider range of diseases. frontiersin.org

Innovative Biotechnological Strategies for Sustainable and Scalable Production

The natural abundance of this compound is often low, making extraction from plant sources challenging and unsustainable. phcogrev.com Therefore, a significant area of research is dedicated to developing innovative biotechnological methods for its production.

Plant cell and hairy root cultures offer a promising alternative to whole plant extraction. phcogrev.comwiley.com Scientists have successfully established cell suspension and root cultures of Linum species for the production of this compound. researchgate.netphcogrev.com

Current and future strategies to enhance production yields include:

Metabolic Engineering: Modifying the biosynthetic pathway in cultured cells to increase the output of this compound. rug.nl This includes overexpressing key enzymes or silencing competing pathways.

Elicitation: Using elicitors, such as fungal extracts or signaling molecules like methyl jasmonate, to stimulate the production of secondary metabolites in cell cultures. mdpi.com Fungal extracts have been shown to be effective in improving lignan (B3055560) production in Linum cell suspensions. mdpi.com

Bioconversion: Employing cell cultures to convert precursors into the final product. For example, cell cultures of Linum flavum can convert desoxypodophyllotoxin into this compound. researchgate.net

Co-cultivation: Growing plant cells with microorganisms, such as endophytic fungi, has been shown to enhance the production of related lignans (B1203133). mdpi.com

These biotechnological approaches aim to provide a continuous and controlled supply of this compound, independent of geographical and environmental constraints. mdpi.com

Table 2: Biotechnological Production Strategies for Podophyllotoxins

| Strategy | Description | Example Organism/System | Key Finding/Outcome | Reference |

| Plant Cell Culture | Cultivation of undifferentiated plant cells in vitro. | Linum flavum | Production of this compound and its glucoside. | researchgate.net |

| Hairy Root Culture | Use of Agrobacterium rhizogenes-transformed roots. | Linum flavum, Linum tauricum | Enhanced production of lignans, including this compound. | researchgate.netmdpi.com |

| Elicitation | Stimulation of secondary metabolite production using external agents. | Linum album cell cultures | Fungal extracts enhanced lignan synthesis and gene expression. | dntb.gov.ua |

| Bioconversion | Transformation of a precursor compound into a desired product. | Linum flavum cell cultures | Conversion of desoxypodophyllotoxin to this compound. | researchgate.net |

| Precursor Feeding | Supplying biosynthetic precursors to the culture medium. | Linum sp. cell cultures | Addition of L-phenylalanine increased production. | researchgate.netwiley.com |

Integration of Omics Technologies in Mechanistic and Pathway Studies

The integration of "omics" technologies—genomics, proteomics, and metabolomics—is set to revolutionize the study of this compound. These high-throughput approaches provide a holistic view of the cellular response to the compound, enabling a deeper understanding of its mechanism of action and facilitating biomarker discovery. researchgate.net

Proteomics: This involves the large-scale study of proteins. technologynetworks.com By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins and pathways that are significantly altered. frontiersin.org This can reveal novel drug targets and mechanisms of resistance. mdpi.com Techniques like mass spectrometry-based proteomics are crucial for this analysis. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can help to map the metabolic perturbations caused by this compound, providing insights into its effects on cellular metabolism.

Genomics and Transcriptomics: Analyzing changes in gene expression in response to the compound can pinpoint the genetic pathways that are modulated, as seen in studies with related compounds that showed altered expression of TUBB3 and TOPIIA genes. researchgate.net

The data generated from these omics studies, when integrated, can create comprehensive models of the drug's activity, paving the way for personalized medicine approaches. frontiersin.org

Application of Artificial Intelligence and Machine Learning in Drug Design and Structure-Activity Relationship Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and development. For this compound, these computational approaches can accelerate the design of novel analogs and predict their biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. spu.edu.sy By developing QSAR models for this compound and its derivatives, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov This reduces the time and cost associated with traditional drug discovery.

Molecular Docking: AI-powered docking simulations can predict how different analogs of this compound will bind to its target proteins. This provides insights into the molecular interactions that are crucial for its activity and can guide the design of more potent and selective inhibitors.